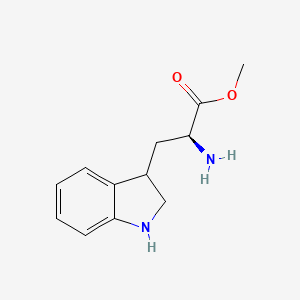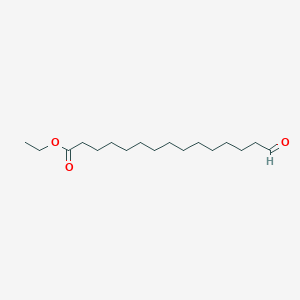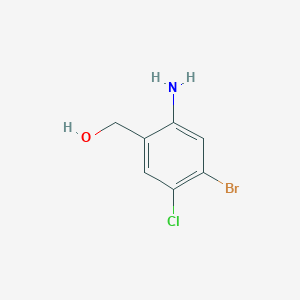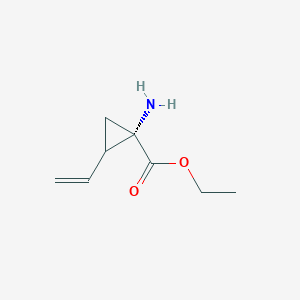
Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring fused to a propanoate moiety, making it a versatile building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and amino acids.
Formation of Indole Derivative: The indole derivative is formed through a series of reactions, including cyclization and functional group transformations.
Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex molecules.
科学的研究の応用
Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate is unique due to its specific ester functional group and the presence of an amino acid moiety. This combination of features makes it a valuable compound for various synthetic and biological applications.
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
methyl (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H16N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,8,10,14H,6-7,13H2,1H3/t8?,10-/m0/s1 |
InChIキー |
KXWLCQZBNINEFO-HTLJXXAVSA-N |
異性体SMILES |
COC(=O)[C@H](CC1CNC2=CC=CC=C12)N |
正規SMILES |
COC(=O)C(CC1CNC2=CC=CC=C12)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)

![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)






![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)


